molecular formula C8H8FNO3 B2660411 Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate CAS No. 1421949-37-2

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate

Cat. No.: B2660411
CAS No.: 1421949-37-2
M. Wt: 185.154
InChI Key: HHZALNSUWJQIPI-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate is a fluorinated pyridine derivative characterized by a methyl ester group at the acetoxy position, a hydroxyl group at the 5-position, and a fluorine atom at the 3-position of the pyridine ring (Figure 1). This compound combines the electronic effects of fluorine (electron-withdrawing) and the hydroxyl group (electron-donating), creating a unique reactivity profile.

Properties

IUPAC Name

methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)3-7-6(9)2-5(11)4-10-7/h2,4,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZALNSUWJQIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate typically involves the esterification of 2-(3-fluoro-5-hydroxypyridin-2-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate serves as a valuable building block in the synthesis of bioactive compounds. Its structural features, including the fluorine substituent and hydroxypyridine moiety, enhance its reactivity and biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study identified several analogs with potent activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

Enzyme Modulation

The compound has been shown to influence enzymatic activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions indicate its potential role in regulating metabolic pathways, which could be leveraged for therapeutic purposes.

Organic Synthesis Applications

This compound is utilized as an intermediate in various organic synthesis processes. Its unique chemical properties allow for the development of new synthetic routes and the optimization of existing ones.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of complex heterocyclic compounds, which are essential in pharmaceutical chemistry. The presence of the fluorine atom enhances its electrophilicity, facilitating nucleophilic substitutions that are critical in forming diverse molecular architectures.

Comparative Synthesis Studies

A comparative analysis of related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
This compoundContains a fluorine substituentEnhanced reactivity due to halogen presence
Methyl 2-(5-hydroxyphenyl)acetateFeatures a phenolic ringDifferent biological activity profile
Methyl 2-(piperidin-3-yl)acetateContains a piperidine ringDivergent reactivity compared to pyridine derivatives

This table illustrates how variations in substituents can lead to distinct chemical behaviors and applications.

High-throughput Screening

In a recent study involving high-throughput screening against Mycobacterium tuberculosis, several compounds derived from this compound were identified as having significant inhibitory activity. The structure–activity relationship studies indicated that modifications at specific positions on the pyridine ring could enhance antibacterial efficacy .

Clinical Implications

The potential clinical implications of this compound are being explored, particularly in relation to its effects on metabolic pathways and enzyme interactions. Ongoing research aims to elucidate its precise molecular targets, which could lead to novel therapeutic strategies for diseases mediated by these pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are the 3-fluoro and 5-hydroxyl substituents on the pyridine ring. Below is a comparative analysis with structurally related esters and pyridine derivatives:

Compound Name (CAS No.) Substituents on Pyridine Ring Ester Group Key Properties/Applications Reference
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (885949-63-3) 3-Cl, 5-CF₃ Methyl High lipophilicity; agrochemical intermediate
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (1053656-47-5) 3-Cl, 5-CF₃ Ethyl Enhanced metabolic stability compared to methyl esters
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (1393566-89-6) 5-F, 6-CH₃ Ethyl Intermediate for fluorinated drug candidates
Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate 3-F, 5-OH Methyl Potential solubility via -OH; reactive site for derivatization

Key Observations

The 5-hydroxyl group introduces hydrogen-bonding capability absent in analogs with -CF₃ or -CH₃, improving aqueous solubility but possibly reducing membrane permeability .

Ester Group Impact :

  • Methyl esters (e.g., target compound) typically exhibit faster hydrolysis rates than ethyl esters (e.g., CAS 1053656-47-5), affecting metabolic stability .

Biological Relevance :

  • Pyridine derivatives with electron-withdrawing groups (e.g., -F, -Cl) often show enhanced binding to enzymatic active sites, as seen in kinase inhibitors . The hydroxyl group in the target compound may mimic tyrosine or serine residues in protein-ligand interactions .

Research Findings and Data Gaps

  • Computational Predictions : Analogous compounds (e.g., ’s triazole-thioacetates) suggest that steric hindrance from bulky groups (e.g., bicyclic systems) reduces bioactivity compared to smaller substituents like -F or -OH .
  • In Vitro Data : Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6) demonstrated moderate antimicrobial activity, implying that the target compound’s -OH group could enhance target engagement in similar assays .

Biological Activity

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxyl group and a fluorine substituent, which are critical for its biological activity. The presence of these functional groups may influence the compound's interaction with biological targets and its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving high-throughput screening of chemical libraries identified several chemotypes with anti-tubercular activity, suggesting that derivatives of pyridine compounds could be effective against Mycobacterium tuberculosis. The mechanism often involves disrupting critical pathways within the bacterial cell, such as the electron transport chain or specific enzyme interactions .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of pyridine derivatives. Compounds containing methoxypyridine motifs have shown promise in reducing amyloid-beta (Aβ) levels associated with Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 60 nM in inhibiting Aβ42 production, highlighting the importance of structural modifications in enhancing biological activity .

The mechanisms by which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, impacting pathways essential for microbial survival or neurodegenerative processes.
  • Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
  • Cellular Uptake : The ability of the compound to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .

Case Study 1: Antitubercular Activity

In a high-throughput screening study, this compound was evaluated alongside other compounds for its efficacy against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined through serial dilutions, revealing that several analogs exhibited potent activity with MIC values less than 20 µM. Notably, some compounds demonstrated selectivity towards specific bacterial targets, indicating a promising avenue for drug development .

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. Compounds similar to this compound were shown to significantly reduce Aβ42 levels in vivo. The study highlighted that modifications to the pyridine ring could enhance solubility and bioavailability, crucial factors for therapeutic efficacy .

Table 1: Biological Activity Summary

Compound NameActivity TypeMIC (µM)IC50 (nM)Target
This compoundAntitubercular<20-Mycobacterium tuberculosis
Related Methoxypyridine DerivativeNeuroprotective-60Amyloid-beta production

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